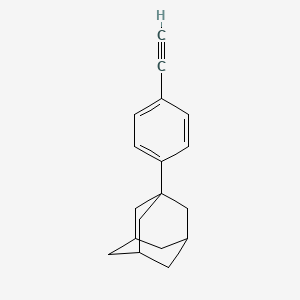

1-(4-Ethynylphenyl)adamantane

Overview

Description

“1-(4-Ethynylphenyl)adamantane” is a compound with the molecular formula C18H20 . It has an average mass of 236.351 Da and a monoisotopic mass of 236.156494 Da . It is a derivative of adamantane, a tricyclic cage compound .

Synthesis Analysis

Adamantane derivatives can be synthesized in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3⋅THF . The synthesis of multifunctional derivatives starting from the adamantane molecule as the main core has been described in detail . The exhaustive one-step bridgehead methylation of adamantane derivatives with tetramethylsilane has also been reported .

Molecular Structure Analysis

Adamantane, the core structure of “1-(4-Ethynylphenyl)adamantane”, is a tricyclic cage compound . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The crystal structure and dynamic NMR experiments of the most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .

Chemical Reactions Analysis

Adamantane derivatives have been studied for their chemical reactions. For instance, a methylation protocol of adamantane derivatives was investigated and optimized using AlCl3 and tetramethylsilane as the methylation agent .

Scientific Research Applications

Photonic Applications

The compound has been utilized in the synthesis of tetrahedral rigid core antenna chromophores, incorporating bay-substituted π-conjugated phenylethynyl-perylenediimides as chromophoric subunits. Such structures exhibit exceptional photophysical properties, making them viable candidates for various photonic applications. Their exceptional (photo)chemical stability and significant photophysical properties, including high molar absorptivity and fluorescence quantum yields, underline their potential in photonics and optoelectronics (Mykhaylo Myahkostupov, F. Castellano, 2015).

Advanced Material Development

1-(4-Ethynylphenyl)adamantane has played a crucial role in the development of dimensionally and thermally stable polymers. The synthesis of oligomers containing adamantane-diphenyldiethynyl moiety via Glaser–Hay oxidative coupling has led to materials with remarkable thermal stability and low linear coefficients of thermal expansion. These materials exhibit disordered graphitic structures along with adamantane moieties, contributing to their unique properties (Kikue S. Burnham et al., 2006).

Polymerization and Copolymerization

The compound has also been involved in the synthesis and polymerization of monomers with bulky substituents, such as adamantane, affecting the glass transition temperatures and solubility of the resulting polymers and copolymers. This application is significant in the polymer science field, where the manipulation of physical properties is crucial for material design and functionality (A. Reenen, L. Mathias, L. Coetzee, 2004).

Biocatalytic Applications

In biocatalysis, 1-(4-Ethynylphenyl)adamantane derivatives have been used to enhance the affinity and activity of cytochrome P450 enzymes toward adamantane frameworks. This approach has facilitated the efficient and selective oxidation of adamantane, demonstrating the compound's utility in enzymatic reactions and potentially in the synthesis of pharmaceutical intermediates (Md. Raihan Sarkar et al., 2016).

Catalysis and Chemical Transformations

The compound has contributed to the field of catalysis, particularly in the oxidation reactions of adamantane to produce important derivatives like adamantanol. Its involvement in catalyzed oxidation reactions illustrates its potential in facilitating chemical transformations that are pivotal in synthesizing key industrial and pharmaceutical compounds (R. Khusnutdinov, T. M. Oshnyakova, 2015).

Future Directions

Adamantane and its derivatives, including “1-(4-Ethynylphenyl)adamantane”, have promising applications in the field of targeted drug delivery and surface recognition . The development of novel adamantane-based structures for biological purposes is encouraged . The study of adamantane derivatives is a current topic in designing safe and selective drug delivery systems and molecular carriers .

properties

IUPAC Name |

1-(4-ethynylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSLGVZYLQPJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469932 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethynylphenyl)adamantane | |

CAS RN |

219831-45-5 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.